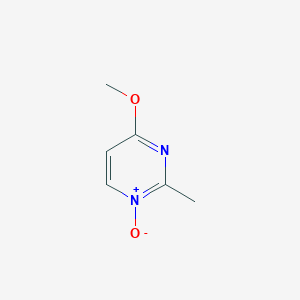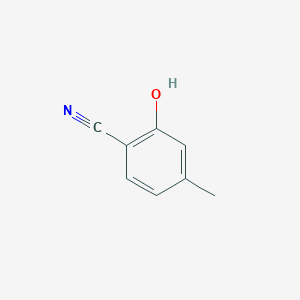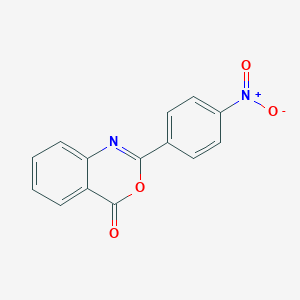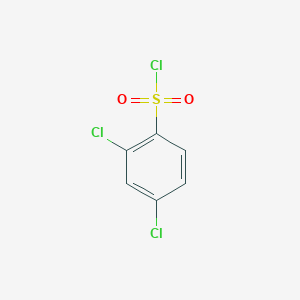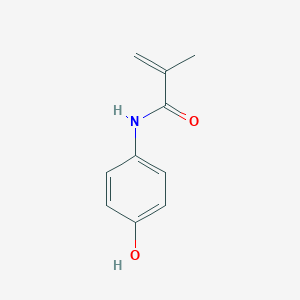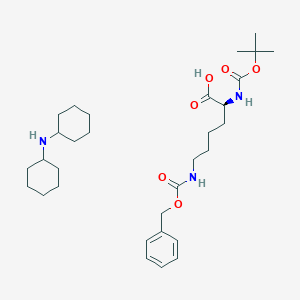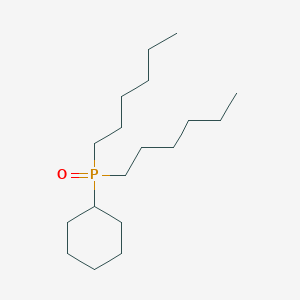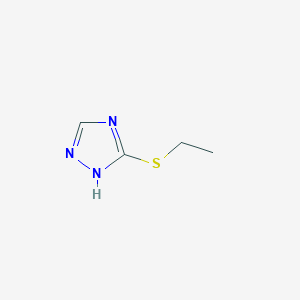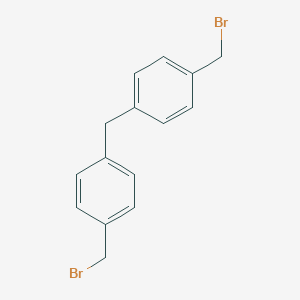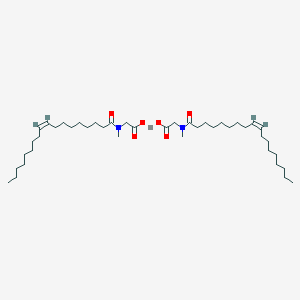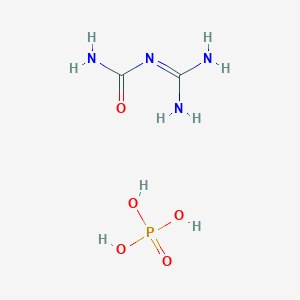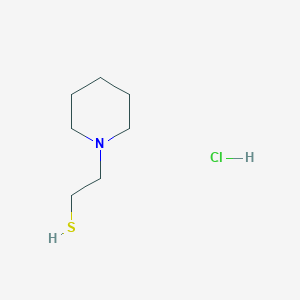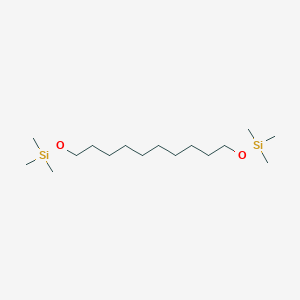
3,14-Dioxa-2,15-disilahexadecane, 2,2,15,15-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,14-Dioxa-2,15-disilahexadecane, 2,2,15,15-tetramethyl- is a compound that has been the subject of scientific research due to its unique properties and potential applications. This compound is a member of the siloxane family, which is widely used in various fields, including medicine, electronics, and materials science.
Mécanisme D'action
The mechanism of action of 3,14-Dioxa-2,15-disilahexadecane, 2,2,15,15-tetramethyl- is not fully understood, but it is believed to interact with various cellular components, including proteins and lipids. This compound has been shown to have a high affinity for certain receptors, which may play a role in its potential therapeutic applications.
Effets Biochimiques Et Physiologiques
Studies have shown that 3,14-Dioxa-2,15-disilahexadecane, 2,2,15,15-tetramethyl- has a range of biochemical and physiological effects, including the ability to modulate cellular signaling pathways and alter gene expression. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may have implications for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of 3,14-Dioxa-2,15-disilahexadecane, 2,2,15,15-tetramethyl- is its unique chemical structure, which makes it an attractive target for research in various fields. However, the synthesis of this compound is complex and requires specialized equipment and expertise. Additionally, the high cost of this compound may limit its use in some research applications.
Orientations Futures
There are many potential future directions for research on 3,14-Dioxa-2,15-disilahexadecane, 2,2,15,15-tetramethyl-. One area of interest is in the development of new materials with unique properties, particularly those with applications in electronics and energy storage. This compound may also have potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other cellular components.
In conclusion, 3,14-Dioxa-2,15-disilahexadecane, 2,2,15,15-tetramethyl- is a compound with unique properties and potential applications in various fields. The synthesis of this compound is complex, and its high cost may limit its use in some research applications. However, further research is needed to fully understand the mechanism of action of this compound and its potential applications in materials science, drug delivery, and other fields.
Méthodes De Synthèse
The synthesis of 3,14-Dioxa-2,15-disilahexadecane, 2,2,15,15-tetramethyl- is a complex process that involves the reaction of a siloxane precursor with a diazomethane reagent. The reaction is typically carried out under inert conditions, using a catalyst to facilitate the reaction. The resulting product is purified using various methods, including column chromatography and recrystallization.
Applications De Recherche Scientifique
3,14-Dioxa-2,15-disilahexadecane, 2,2,15,15-tetramethyl- has been the subject of scientific research due to its potential applications in various fields. One of the primary areas of research is in the development of new materials, particularly those with unique mechanical and electrical properties. This compound has also been studied for its potential use in drug delivery systems, as well as in the development of new sensors and electronic devices.
Propriétés
Numéro CAS |
18546-99-1 |
|---|---|
Nom du produit |
3,14-Dioxa-2,15-disilahexadecane, 2,2,15,15-tetramethyl- |
Formule moléculaire |
C16H38O2Si2 |
Poids moléculaire |
318.64 g/mol |
Nom IUPAC |
trimethyl(10-trimethylsilyloxydecoxy)silane |
InChI |
InChI=1S/C16H38O2Si2/c1-19(2,3)17-15-13-11-9-7-8-10-12-14-16-18-20(4,5)6/h7-16H2,1-6H3 |
Clé InChI |
IOMUHFAGBHTOPM-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OCCCCCCCCCCO[Si](C)(C)C |
SMILES canonique |
C[Si](C)(C)OCCCCCCCCCCO[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate](/img/structure/B101991.png)
